molecular formula C7H6Cl2N2O2 B8528639 3-Amino-5,6-dichloro-2-nitrotoluene

3-Amino-5,6-dichloro-2-nitrotoluene

Cat. No.: B8528639
M. Wt: 221.04 g/mol
InChI Key: COFYIPIXKADKRY-UHFFFAOYSA-N
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Description

3-Amino-5,6-dichloro-2-nitrotoluene (CAS: 131885-31-9) is a polysubstituted aromatic compound with the molecular formula C₇H₅Cl₂N₂O₂. Its structure features a toluene backbone substituted with an amino group (-NH₂) at position 3, nitro (-NO₂) at position 2, and chlorine atoms at positions 5 and 4.

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

4,5-dichloro-3-methyl-2-nitroaniline

InChI

InChI=1S/C7H6Cl2N2O2/c1-3-6(9)4(8)2-5(10)7(3)11(12)13/h2H,10H2,1H3

InChI Key

COFYIPIXKADKRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Cl)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-amino-5,6-dichloro-2-nitrotoluene and analogous compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Applications/Notes
This compound C₇H₅Cl₂N₂O₂ 3-NH₂, 2-NO₂, 5,6-Cl, methyl Amino, nitro, chloro Limited data; potential agrochemical use
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 2-NH₂, 6-NO₂, acetyl Amino, nitro, ketone Unknown applications; insufficient toxicological data
3-Amino-5,6-dimethyl-2-nitrobenzyl-4-carbonitrile C₁₀H₁₀N₃O₂ 3-NH₂, 2-NO₂, 5,6-CH₃, 4-CN Amino, nitro, methyl, nitrile OLEDs, liquid crystals
Picloram (Tordon) C₆H₃Cl₃N₂O₂ 3-amino-5,6-trichloropicolinic acid Amino, chloro, carboxylic acid Herbicide; auxin-like activity
Key Observations:

Chlorine vs. Methyl Groups: The dichloro substituents in this compound enhance its electron-withdrawing effects and lipophilicity compared to the dimethyl-substituted analog (C₁₀H₁₀N₃O₂), which may influence environmental persistence or bioaccumulation .

Nitro Group Position: The nitro group at position 2 in the target compound contrasts with its placement at position 6 in 1-(2-amino-6-nitrophenyl)ethanone. This positional difference could alter reactivity, such as electrophilic substitution patterns or metabolic pathways .

Functional Group Diversity: Unlike picloram (a picolinic acid derivative with herbicidal auxin activity), the toluene backbone of this compound lacks a carboxylic acid group, suggesting divergent modes of action in biological systems .

Physicochemical and Toxicological Comparisons

Property This compound 1-(2-Amino-6-nitrophenyl)ethanone Picloram (Tordon)
Molecular Weight 235.03 g/mol 180.16 g/mol 241.46 g/mol
Water Solubility Not reported Likely low (aromatic nitro compound) High (ionic form)
Toxicity Limited data; caution advised Not thoroughly investigated Moderate (herbicide)
Research Findings:
  • Environmental Impact: The dichloro substituents in this compound may increase its environmental persistence compared to methyl- or nitrile-substituted analogs, though degradation studies are lacking .
  • Bioactivity: Picloram’s herbicidal activity is linked to its auxin-like effects, while the toluene-based structure of this compound may favor different interactions, such as enzyme inhibition or receptor binding .

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